1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine is a chemical compound belonging to the class of dibenzazepines, which are known for their use in pharmacological applications, particularly as antidepressants. This compound is structurally related to tricyclic antidepressants, exhibiting properties that may influence neurotransmitter pathways in the brain. Its synthesis and applications have garnered attention in medicinal chemistry due to its potential therapeutic effects.
The compound is often synthesized in laboratory settings and is available from various chemical suppliers. Its relevance in both academic research and pharmaceutical development underscores its importance in the field of medicinal chemistry.
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine can be classified as:
The synthesis of 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine typically involves several steps:
The synthetic route may involve:
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine features a complex molecular structure characterized by:
Property | Value |
---|---|
IUPAC Name | 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine |
InChI Key | BSZNQHDGIACTOZ-UHFFFAOYSA-N |
Canonical SMILES | CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)N(C)C |
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine can undergo various chemical reactions, including:
Common reagents and conditions include:
The mechanism of action for 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine primarily involves its interaction with neurotransmitter systems in the brain:
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine exhibits several notable physical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically a solid |
The chemical properties include:
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine has several scientific uses:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0